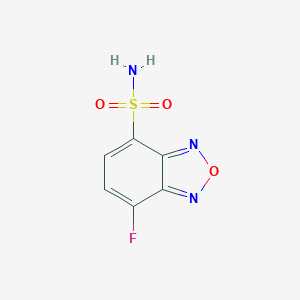

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Vue d'ensemble

Description

Le 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) est un composé réactif aux thiols qui est non fluorescent jusqu'à ce qu'il réagisse avec les thiols. Cette propriété le rend utile pour quantifier les thiols dans diverses solutions, y compris celles séparées par chromatographie liquide haute performance (HPLC) ou chromatographie sur couche mince (TLC) .

Méthodes De Préparation

La synthèse du 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole implique plusieurs étapes. Une méthode courante comprend la réaction du 4-chloro-7-fluoro-2,1,3-benzoxadiazole avec l'acide sulfamique dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et une base comme la triéthylamine pour faciliter le processus. Le mélange est ensuite chauffé à une température spécifique pour terminer la réaction .

Analyse Des Réactions Chimiques

Le 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole subit diverses réactions chimiques, impliquant principalement des groupes thiols. Le composé réagit avec les thiols pour former des conjugués thiols stables, qui sont plus stables en solutions aqueuses que ceux préparés à partir d'autres réactifs comme le chlorure de NBD ou le fluorure de NBD . Les réactifs courants utilisés dans ces réactions comprennent des composés contenant des thiols et des bases pour maintenir les conditions de réaction. Le principal produit formé est le conjugué thiol du this compound.

Applications de la recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique:

Médecine: Il est utilisé dans le développement d'outils de diagnostic pour détecter les biomolécules contenant des thiols, qui sont importantes dans divers processus physiologiques.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa réaction avec les groupes thiols. Le composé est non fluorescent jusqu'à ce qu'il réagisse avec les thiols, formant un conjugué thiol fluorescent. Cette réaction est très spécifique et permet la quantification des thiols dans divers échantillons. Les cibles moléculaires sont les groupes thiols présents dans les protéines et autres biomolécules, et la voie implique la formation d'un conjugué thiol stable .

Applications De Recherche Scientifique

Analytical Applications

Detection of Cysteine in Food Samples

ABD-F has been employed as a labeling reagent to determine cysteine content in food materials. A study demonstrated that the derivatization of cysteine with ABD-F followed by high-performance liquid chromatography (HPLC) provided superior resolution compared to other methods, such as those using N-acridinylmaleimide (NAM) . The method showed a high degree of specificity and linearity, making it suitable for routine analysis in food quality control.

Chemiluminescence Detection

ABD-F is also utilized in chemiluminescence detection methods, particularly for analyzing pharmaceuticals such as β-blockers. In this context, ABD-F derivatives were detected using peroxyoxalate chemiluminescence, achieving low detection limits for compounds like metoprolol in serum samples . This application highlights ABD-F's potential in clinical diagnostics and therapeutic monitoring.

Biochemical Research

Characterization of Protein Sulfhydryls

In biochemical studies, ABD-F is used to label free sulfhydryl groups in proteins, allowing researchers to characterize protein structure and function. The compound has been shown to effectively differentiate between free cysteine residues and those involved in disulfide bonds when used alongside reducing agents like tributyl phosphine . This dual-reagent approach facilitates a comprehensive analysis of protein thiol status.

Quantification of Amino Acids

Research involving plasma and tissue amino acid analysis has also utilized ABD-F for derivatization prior to ultra-high performance liquid chromatography with fluorescence detection (UHPLC/FLD). This method allows for the quantification of various amino acids, including cysteine and glutathione derivatives, providing insights into metabolic processes .

Limitations and Considerations

While ABD-F is a powerful tool for thiol detection, it is important to note that it may also react with phenolic hydroxyl groups, which can lead to non-specific labeling in some cases . Therefore, careful experimental design is necessary to ensure specificity when using ABD-F for analytical purposes.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole involves its reaction with thiol groups. The compound is nonfluorescent until it reacts with thiols, forming a fluorescent thiol conjugate. This reaction is highly specific and allows for the quantification of thiols in various samples. The molecular targets are the thiol groups present in proteins and other biomolecules, and the pathway involves the formation of a stable thiol conjugate .

Comparaison Avec Des Composés Similaires

Le 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole est unique par rapport à d'autres composés réactifs aux thiols comme le chlorure de NBD et le fluorure de NBD. Les conjugués thiols formés avec le this compound sont plus stables en solutions aqueuses, ce qui en fait un réactif privilégié pour diverses applications . Des composés similaires comprennent:

Chlorure de NBD: Un autre composé réactif aux thiols mais qui forme des conjugués thiols moins stables.

Fluorure de NBD: Semblable au chlorure de NBD mais forme également des conjugués thiols moins stables que le this compound.

Activité Biologique

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, commonly referred to as ABD-F, is a fluorogenic reagent known for its selective labeling of thiol compounds, particularly cysteine residues in proteins. This compound has garnered attention for its applications in biochemical assays and protein studies due to its unique properties and biological activities.

- Chemical Formula : C₆H₄FN₃O₃S

- Molecular Weight : 217.17 g/mol

- CAS Number : 91366-65-3

ABD-F is characterized by its high reactivity towards thiol groups, enabling it to selectively label cysteine residues without modifying side chains or blocking N-terminal functionalities .

1. Thiol Labeling and Protein Interaction

ABD-F serves as a powerful tool for studying protein sulfhydryls and disulfides. It reacts with free cysteine residues to form fluorescent derivatives, allowing researchers to analyze protein structure and function through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The ability to differentiate between free and total cysteine in proteins enhances the understanding of redox states and post-translational modifications in various biological contexts .

2. Methodological Applications

A notable study demonstrated the use of ABD-F in determining cysteine content in food samples. The method showed superior resolution and specificity compared to traditional labeling techniques, making it a preferred choice for quantifying thiols in complex matrices. The calibration curves established using ABD-F indicated a linear response over a wide concentration range, underscoring its reliability in analytical chemistry applications .

3. Biological Implications

The biological implications of ABD-F extend into areas such as:

- Cell Signaling : By labeling cysteine residues involved in signaling pathways, researchers can elucidate mechanisms of action for various cellular processes.

- Disease Mechanisms : Investigations into oxidative stress and its role in diseases like cancer have utilized ABD-F to monitor changes in thiol status within cells, providing insights into disease progression and potential therapeutic targets .

Case Study 1: Cysteine Detection in Food Samples

A study published in Food Science and Technology Research utilized ABD-F for the rapid determination of cysteine levels in different food matrices. The results indicated that ABD-F provided accurate measurements comparable to established methods but with improved specificity, particularly in complex food samples where other methods failed due to interference .

| Sample Type | Cysteine Content (mg/g) | ABD-F Method | NAM Method |

|---|---|---|---|

| Yeast Extract A | 0.50 | 0.48 | 0.47 |

| Yeast Extract B | 0.60 | 0.58 | 0.55 |

| Model Sample | 0.75 | 0.74 | 0.70 |

Case Study 2: Protein Structure Analysis

In another significant study, researchers employed ABD-F alongside tributylphosphine to investigate the structure of proteins by analyzing tryptic peptides derived from labeled proteins. This approach allowed for the identification of cysteine residues' positions within the protein sequence, enhancing the understanding of protein folding and function .

Propriétés

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROXHZMRDABMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238529 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91366-65-3 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.